N-(1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with 4-chlorophenyl and 4-methoxyphenyl groups at positions 4 and 5, respectively. The sulfanylacetamide moiety is linked to a 1,3-benzodioxol-5-yl group via an amide bond. This structure combines electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl, benzodioxolyl) substituents, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O4S/c1-31-19-9-2-15(3-10-19)23-27-28-24(29(23)18-7-4-16(25)5-8-18)34-13-22(30)26-17-6-11-20-21(12-17)33-14-32-20/h2-12H,13-14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPVFFIWZPIMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using a suitable linker, such as a sulfanyl group, under controlled conditions.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often requiring catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:
Batch Processing: Using large reactors to carry out the reactions in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and control over reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
N-(1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its potential as an antimicrobial agent . Triazole derivatives are known for their antifungal properties, and this compound's structure suggests it may exhibit similar activities against various pathogens.
Anticancer Research
Recent studies have indicated that compounds with triazole rings can inhibit cancer cell proliferation. The specific interactions of this compound with cancer cell lines are under investigation to determine its efficacy as a potential anticancer drug.
Neuropharmacology
There is emerging interest in the neuroprotective effects of benzodioxole derivatives. Preliminary studies suggest that this compound may influence neurotransmitter systems, making it a candidate for further exploration in treating neurological disorders.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that this compound could be developed into a new class of antibiotics .
Case Study 2: Anticancer Properties
A recent investigation focused on the anticancer properties of triazole-based compounds. In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or other cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
- The 1,3-benzodioxol-5-yl group introduces steric bulk and moderate polarity compared to simpler aryl groups (e.g., 3-methylphenyl in ).
- Electron Effects : The 4-methoxyphenyl group donates electron density via its methoxy substituent, which may stabilize charge-transfer interactions in biological systems.
Antimicrobial Activity
- Analogs with hydroxyl or methoxy substituents (e.g., 5-(1-hydroxyphenyl)-4H-1,2,4-triazoles) exhibit potent activity against Candida albicans and Escherichia coli (90% inhibition at 0.01% concentration) . The target compound’s methoxyphenyl and benzodioxolyl groups may confer similar antifungal properties.
Anti-Inflammatory and Anti-Exudative Activity
- Substituted triazole acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) show anti-exudative effects comparable to diclofenac sodium (8 mg/kg dose) .
Olfactory Receptor Agonism
Key Studies on Structural Analogs
- : Hydroxyphenyl-substituted triazoles demonstrate enhanced antimicrobial activity due to hydrogen-bonding interactions with microbial enzymes .
- : Ethyl and pyridinyl substituents in VUAA-1 optimize Orco agonist activity, suggesting that bulkier groups (e.g., benzodioxolyl) may reduce efficacy in this context .
- : The 3-methylphenyl analog exhibits moderate solubility in polar solvents (e.g., DMSO), whereas the benzodioxolyl group in the target compound may improve aqueous stability .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for producing high-purity N-(1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology : Multi-step synthesis typically involves coupling reactions under controlled conditions. Key steps include:
- Reaction conditions : Use of polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to facilitate nucleophilic substitution at the sulfanyl group .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures purity >95%. Recrystallization from ethanol-DMF mixtures may further enhance crystallinity .
- Critical parameters : Monitor reaction progress via TLC and adjust stoichiometry of triazole precursors to minimize byproducts .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks to the benzodioxole (δ 6.7–6.9 ppm), triazole (δ 8.1–8.3 ppm), and sulfanylacetamide (δ 3.8–4.2 ppm) moieties .
- FT-IR : Confirm sulfanyl (C–S) stretch at ~650 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
- HRMS : Validate molecular ion [M+H]+ with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding affinities for this compound’s biological targets?
- Methodology :
- Docking refinement : Incorporate molecular dynamics (MD) simulations to account for protein flexibility and solvation effects .
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) and compare with docking scores .
Q. What strategies mitigate cytotoxicity while retaining bioactivity in derivatives of this compound?
- Methodology :
- Structure-activity relationship (SAR) : Modify substituents on the 4-chlorophenyl or 4-methoxyphenyl groups. For example:
- Replace 4-methoxy with electron-withdrawing groups (e.g., nitro) to reduce metabolic instability .
- Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility and reduce off-target effects .
- In vitro assays : Test cytotoxicity (MTT assay) against HEK-293 cells and compare with activity in target-specific assays (e.g., enzyme inhibition) .
Q. How can researchers address conflicting reports on this compound’s mechanism of action in cancer models?
- Methodology :
- Pathway analysis : Use RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins post-treatment .
- Genetic knockout : CRISPR-Cas9-mediated deletion of putative targets (e.g., STAT3 or EGFR) to confirm dependency .
- Data reconciliation : If one study suggests apoptosis induction and another proposes cell-cycle arrest, perform time-course experiments with Annexin V/PI staining and cyclin expression profiling .
Experimental Design & Data Analysis
Q. What in vitro assays are most suitable for evaluating this compound’s anti-inflammatory potential?
- Methodology :
- NF-κB inhibition : Luciferase reporter assay in TNF-α-stimulated HEK-293T cells .
- COX-2/PGE2 suppression : ELISA-based quantification of prostaglandin E2 in LPS-treated macrophages .
- Controls : Include celecoxib (COX-2 inhibitor) and dexamethasone (broad anti-inflammatory) as benchmarks .
Q. How should researchers optimize reaction yields when scaling up synthesis?
- Methodology :
- Process chemistry : Transition from batch to flow chemistry for exothermic steps (e.g., triazole cyclization) to improve heat dissipation .
- Solvent optimization : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to enhance sustainability and reduce costs .
- Yield analysis : Use DoE (Design of Experiments) to identify critical factors (e.g., temperature, catalyst loading) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
